(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine is a synthetic organic compound characterized by its unique thiazole ring structure. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine typically involves the condensation of 2,2-diethyl-4-methylthiazole with hydroxylamine under controlled conditions. The reaction may require a catalyst and specific temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and pH would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding amine or other reduced forms.
Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new medications.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and other products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of (NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine would depend on its interaction with molecular targets. It may inhibit or activate specific enzymes, receptors, or pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure similar to the compound .
Benzothiazole: Another thiazole derivative with different substituents.
Thiazolidine: A saturated analog of thiazole.
Uniqueness
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine is unique due to its specific substituents and the presence of the hydroxylamine group. These features may confer distinct chemical and biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
(NZ)-N-(2,2-diethyl-4-methyl-1,3-thiazol-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2OS/c1-4-8(5-2)9-6(3)7(10-11)12-8/h11H,4-5H2,1-3H3/b10-7- |
InChI Key |
HUYDJTZCJLUSTB-YFHOEESVSA-N |
Isomeric SMILES |
CCC1(N=C(/C(=N/O)/S1)C)CC |
Canonical SMILES |
CCC1(N=C(C(=NO)S1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.